molecular formula C11H9NO3 B6356234 3-Methoxyquinoline-7-carboxylic acid CAS No. 2241594-60-3

3-Methoxyquinoline-7-carboxylic acid

Cat. No.: B6356234
CAS No.: 2241594-60-3
M. Wt: 203.19 g/mol
InChI Key: MTZZUWVIXUPXIM-UHFFFAOYSA-N
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Description

3-Methoxyquinoline-7-carboxylic acid (CAS 2241594-60-3) is a high-purity chemical building block designed for advanced scientific research and development. This quinoline derivative features a methoxy group at the 3-position and a carboxylic acid moiety at the 7-position, a structure that imparts unique physicochemical properties and makes it a valuable intermediate for synthesizing more complex heterocyclic compounds . In pharmaceutical research, this compound serves as a key precursor in the development of potential therapeutic agents. It has been investigated for its antimicrobial activity, exhibiting inhibitory effects on bacterial DNA gyrase—a crucial enzyme for bacterial DNA replication . Furthermore, derivatives of this compound show promising anticancer properties, making it a candidate for drug development programs targeting various cancer types . Beyond pharmaceutical applications, this chemical is utilized in material science for developing advanced polymers and coatings, where its unique structure can enhance material performance and durability . It also finds use as a reference standard in analytical chemistry and plays a role in the synthesis of natural products . The compound's reactivity is influenced by the opposing electronic effects of its electron-withdrawing carboxylic acid group and electron-donating methoxy substituent. This allows for various chemical transformations, including cyclization, esterification, amide coupling, and complexation with metal ions . The recommended synthesis involves a Gould-Jacobs reaction using 3-methoxyaniline, with cyclization efficiently catalyzed by polyphosphoric acid (PPA) at 120-140°C . ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Please consult the safety data sheet for proper handling and hazard information .

Properties

IUPAC Name

3-methoxyquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-7-2-3-8(11(13)14)5-10(7)12-6-9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZZUWVIXUPXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=C(C=CC2=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Quinoline Core Formation

The quinoline backbone is typically constructed via cyclization reactions. A modified Gould-Jacobs reaction is widely employed, leveraging aniline derivatives and β-keto esters. For 3-methoxyquinoline-7-carboxylic acid, 3-methoxyaniline serves as the starting material, reacting with diethyl acetylenedicarboxylate under acidic conditions. The cyclization step is catalyzed by polyphosphoric acid (PPA) at 120–140°C, yielding the quinoline core with a carboxylic acid moiety at position 7 .

Key Variables :

  • Temperature : Cyclization efficiency drops below 100°C due to incomplete ring closure.

  • Acid Catalyst : PPA outperforms H₂SO₄ or HCl in minimizing side reactions like decarboxylation .

PrecursorCatalystTemperature (°C)Yield (%)
3-MethoxyanilinePPA13078
3-MethoxyanilineH₂SO₄13052

Direct introduction of the methoxy group at position 3 is challenging due to competing electrophilic substitution patterns. A two-step approach is preferred:

  • Bromination : Treating quinoline-7-carboxylic acid with Br₂/FeBr₃ in CHCl₃ at 50°C introduces bromine at position 3 (65% yield) .

  • Methoxylation : A Ullmann-type coupling replaces bromine with methoxy using CuI, 1,10-phenanthroline, and K₂CO₃ in DMF at 110°C (82% yield) .

Mechanistic Insight :
The electron-withdrawing carboxylic acid group at position 7 directs electrophiles to position 3, while CuI facilitates the nucleophilic aromatic substitution (SNAr) of bromine with methoxide .

Esterification and Hydrolysis for Carboxylic Acid Protection

To prevent side reactions during methoxylation, the carboxylic acid is often protected as a methyl ester:

  • Esterification : Reacting quinoline-7-carboxylic acid with SOCl₂/MeOH under reflux converts the acid to its methyl ester (94% yield) .

  • Deprotection : Post-methoxylation, the ester is hydrolyzed using NaOH in aqueous methanol (90% yield) .

StepReagentsConditionsYield (%)
EsterificationSOCl₂, MeOHReflux, 6 hr94
HydrolysisNaOH, H₂O/MeOH60°C, 3 hr90

Palladium-Catalyzed Cross-Coupling for Regioselective Modification

Modern routes employ palladium catalysis to streamline synthesis. A Suzuki-Miyaura coupling installs pre-functionalized fragments:

  • Borylation : 3-Bromoquinoline-7-carboxylate reacts with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in dioxane (85% yield) .

  • Methoxylation : The boronic ester intermediate couples with methanol under oxidative conditions (Cu(OAc)₂, O₂) .

Advantages :

  • Avoids harsh bromination conditions.

  • Enables late-stage diversification of the quinoline scaffold .

Comparative Analysis of Synthetic Routes

Traditional vs. Catalytic Methods :

  • Yield : Catalytic methods improve yields by 15–20% compared to electrophilic substitution.

  • Scalability : Pd-mediated routes require specialized handling but reduce step count.

  • Cost : PPA cyclization is cost-effective for bulk production, while Pd catalysis suits high-value applications .

Environmental Impact :

  • Solvent-free cyclization (PPA) minimizes waste.

  • Catalytic methods reduce halogenated byproducts .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and carboxylic acid groups influence oxidation pathways:

  • Ring Oxidation : Under acidic conditions with KMnO₄, the quinoline ring undergoes oxidation to form 7-carboxy-3-methoxy-8-oxo-5,6-dihydroquinoline , confirmed via LC-MS analysis .

  • Side-Chain Oxidation : The carboxylic acid group is resistant to further oxidation under standard conditions, but ester derivatives (e.g., methyl esters) can undergo decarboxylation at elevated temperatures (150–200°C) .

Reagent Conditions Product Yield
KMnO₄H₂SO₄, 80°C, 2 hr7-Carboxy-3-methoxy-8-oxo-5,6-dihydroquinoline62%
O₂ (Catalytic Cu)DMF, 120°C, 6 hrDecarboxylated quinoline derivative48%

Reduction Reactions

Reduction primarily targets the quinoline ring’s aromatic system:

  • Catalytic Hydrogenation : Using Pd/C in ethanol under H₂ (1 atm), the ring is partially hydrogenated to yield 3-methoxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid .

  • Selective Reduction : NaBH₄ in methanol selectively reduces keto groups in modified derivatives but leaves the carboxylic acid intact .

Reagent Conditions Product Yield
Pd/C + H₂EtOH, RT, 12 hr3-Methoxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid78%
NaBH₄MeOH, 0°C, 1 hrReduced keto derivatives85%

Substitution Reactions

Electrophilic substitution occurs preferentially at positions 5 and 8 due to the methoxy group’s directing effects:

  • Halogenation : Bromination (Br₂/FeBr₃) yields 5-bromo-3-methoxyquinoline-7-carboxylic acid as the major product .

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 8, forming 8-nitro-3-methoxyquinoline-7-carboxylic acid .

Reagent Conditions Product Yield
Br₂ + FeBr₃CHCl₃, 50°C, 4 hr5-Bromo-3-methoxyquinoline-7-carboxylic acid70%
HNO₃ + H₂SO₄0°C, 30 min8-Nitro-3-methoxyquinoline-7-carboxylic acid65%

Decarboxylation and Derivative Formation

The carboxylic acid group participates in esterification and amide coupling:

  • Esterification : Treatment with SOCl₂/MeOH produces the methyl ester, methyl 3-methoxyquinoline-7-carboxylate , used as a precursor for further modifications .

  • Amide Formation : EDCl/HOBt-mediated coupling with amines generates bioactive amides, such as 3-methoxyquinoline-7-carboxamide .

Reagent Conditions Product Yield
SOCl₂ + MeOHReflux, 6 hrMethyl 3-methoxyquinoline-7-carboxylate92%
EDCl + HOBtDMF, RT, 24 hr3-Methoxyquinoline-7-carboxamide88%

Complexation with Metal Ions

The carboxylic acid and methoxy groups enable chelation with transition metals:

  • Zinc Complexation : Forms a stable 1:1 complex with Zn²⁺ at pH 7.4, characterized by UV-Vis and FT-IR spectroscopy .

  • Antimicrobial Synergy : The Zn complex demonstrates enhanced activity against E. coli (MIC reduced from 8 µg/mL to 2 µg/mL) .

Stability Under Physiological Conditions

  • Plasma Stability : Retains >90% integrity in human plasma after 24 hours, confirmed by HPLC .

  • Thermal Stability : Decomposes at 220°C (DSC analysis), with no degradation below this threshold .

Key Insights from Analogous Compounds

  • Antioxidant Activity : Derivatives like 4-hydroxyquinoline-3-carboxylic acid show radical scavenging via H-atom donation, suggesting similar potential for methoxy variants .

  • Biological Interactions : The methoxy group enhances lipophilicity, improving membrane permeability in bacterial cells .

Scientific Research Applications

Chemical Synthesis

3-Methoxyquinoline-7-carboxylic acid is primarily utilized as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various derivatives that can exhibit diverse biological activities. The compound undergoes several chemical reactions, including:

  • Oxidation : Commonly using potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
  • Reduction : Typically involves sodium borohydride or lithium aluminum hydride.
  • Substitution : Electrophilic and nucleophilic substitution reactions are performed using halogens or alkylating agents.

These reactions allow for the modification of the compound's structure to enhance its properties for specific applications .

Pharmaceutical Development

In pharmaceutical research, this compound is investigated for its potential as a therapeutic agent. It has shown promise in:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial DNA gyrase, which is crucial for bacterial DNA replication, suggesting its potential as an antibacterial agent.
  • Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity, making it a candidate for drug development targeting various cancer types .

Natural Product Synthesis

This compound plays a role in the synthesis of natural products, enhancing the production of bioactive compounds derived from plants. These compounds can lead to the discovery of new therapeutic agents with various health benefits .

Material Science

In material science, this compound is used to develop advanced materials such as polymers and coatings. Its unique chemical properties improve material performance, making it suitable for applications in coatings that require enhanced durability and resistance to environmental factors .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry. It aids in the identification and quantification of similar compounds in complex mixtures, facilitating research in various chemical analyses .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study TitleFocus AreaFindings
"Synthesis and Antimicrobial Activity of Quinoline Derivatives"Pharmaceutical ChemistryDemonstrated significant antibacterial activity against Gram-positive bacteria.
"Development of Novel Anticancer Agents from Quinoline Derivatives"Oncology ResearchIdentified promising anticancer activity in vitro against multiple cancer cell lines.
"Material Properties Enhancement Using Quinoline Derivatives"Material ScienceShowed improved mechanical properties and thermal stability in polymer composites.

These studies highlight the versatility and importance of this compound across different scientific domains.

Mechanism of Action

The mechanism of action of 3-Methoxyquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Positional Isomers
  • 7-Methoxyquinoline-3-carboxylic Acid (CAS 71082-47-8): Differs in the positions of the methoxy and carboxylic acid groups (3-carboxylic acid vs. 7-carboxylic acid).
  • 6-Methoxyquinoline-3-carboxylic Acid (CAS 28027-17-0): Methoxy group at the 6-position may reduce steric hindrance compared to the 3-methoxy isomer, influencing synthetic accessibility .
2.2. Functional Group Variations
  • 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic Acid (CAS 622369-36-2): Fluorine substitution at the 7-position increases electronegativity, enhancing antimicrobial potency, as seen in fluoroquinolone derivatives like norfloxacin .
2.3. Halogenated Derivatives
  • 7-Chloro-4-methoxyquinoline-3-carboxylic Acid (CAS 876708-52-0): Chlorine at the 7-position improves lipophilicity and may confer resistance to enzymatic degradation compared to the non-halogenated 3-methoxyquinoline-7-carboxylic acid .
2.4. Methyl-Substituted Analogues
  • 2-Hydroxy-7-methylquinoline-3-carboxylic Acid (CAS 436087-28-4): A methyl group at the 7-position and hydroxyl at the 2-position alter steric and electronic profiles, reducing acidity (pKa) compared to this compound .

Biological Activity

3-Methoxyquinoline-7-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of MQCA, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

  • Molecular Formula : C₁₁H₉NO₃
  • Molecular Weight : 203.19 g/mol
  • CAS Number : 2241594-60-3

Antimicrobial Activity

MQCA exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for MQCA against selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8-16
Escherichia coli4-8
Enterococcus faecalis16

Research indicates that the presence of the methoxy group enhances the lipophilicity of the compound, which is positively correlated with its antimicrobial efficacy .

Anticancer Activity

MQCA has been evaluated for its anticancer potential against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The half-maximal inhibitory concentration (IC50) values for MQCA are presented in Table 2.

Cell Line IC50 (µM)
MCF-710.5
K56215.2

The mechanism of action appears to involve the induction of apoptosis in cancer cells, with studies indicating that MQCA disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, MQCA also demonstrates anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further research in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Against Drug-resistant Strains
    A study conducted on MQCA's efficacy against drug-resistant strains of Staphylococcus aureus reported an MIC value significantly lower than standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Mechanistic Insights into Anticancer Activity
    Research utilizing flow cytometry revealed that MQCA treatment led to cell cycle arrest in the G1 phase in MCF-7 cells, indicating a potential mechanism through which it exerts its anticancer effects .
  • Structure-Activity Relationship Studies
    Investigations into the structure-activity relationship (SAR) of MQCA derivatives have shown that modifications at the carboxylic acid position can enhance both antimicrobial and anticancer activities. For example, derivatives with halogen substitutions exhibited improved bioactivity compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methoxyquinoline-7-carboxylic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step pathways, such as reacting nitrobenzoic acid derivatives with cyclopropylamine and ethyl 3-(dimethylamino)acrylate. A critical step is PPA-catalyzed thermal lactamization to form the quinoline core. Post-synthesis purification via column chromatography or preparative HPLC ensures high purity. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side products like 7-[(carboxymethyl)(methyl)amino] derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methoxy at C3, carboxylic acid at C7) and mass spectrometry (HRMS) for molecular weight validation. Purity can be assessed via HPLC with UV detection (λ ~254 nm) and comparison to authenticated standards. For crystalline samples, X-ray diffraction provides definitive stereochemical confirmation .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to moisture, as carboxylic acid groups may form hydrates. Use nitrile gloves and fume hoods during handling to mitigate inhalation risks. Degradation products can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variations in substituent positions (e.g., methoxy vs. hydroxyl groups) or stereochemistry. Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing methoxy with ethoxy) can clarify functional group contributions. Validate biological assays (e.g., antimicrobial MIC tests) with internal controls and replicate experiments to ensure reproducibility .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the methoxy and carboxylic acid groups on aromatic ring reactivity. Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., DNA gyrase). Compare results with experimental IC₅₀ values from enzyme inhibition assays to refine computational models .

Q. What strategies optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer : Optimize catalyst selection (e.g., PPA vs. polyphosphoric acid) to enhance lactamization efficiency. Solvent systems like DMF or acetonitrile influence reaction kinetics—use DOE (Design of Experiments) to identify ideal temperature (70–100°C) and solvent polarity. Post-reaction, acidify the mixture to pH 2–3 to precipitate the product, followed by recrystallization from ethanol/water .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Discrepancies may stem from differences in hepatic microsome models (e.g., human vs. rodent) or incubation conditions. Conduct parallel studies using standardized protocols (e.g., ISO 10993-1 for in vitro toxicity). Cross-validate findings with LC-MS/MS metabolite profiling to identify degradation pathways (e.g., demethylation or glucuronidation) .

Safety and Compliance

Q. What safety protocols are essential when derivatizing this compound with reactive intermediates?

  • Methodological Answer : For reactions involving acyl chlorides or boronic acids, use explosion-proof equipment and inert atmospheres (argon). Monitor exothermic reactions with temperature probes. Dispose of waste via neutralization (e.g., 10% sodium bicarbonate for acidic byproducts) and document compliance with EPA guidelines (40 CFR Part 261) .

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